![molecular formula C23H15Cl2FN2O2 B2973009 [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone CAS No. 477711-57-2](/img/structure/B2973009.png)

[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

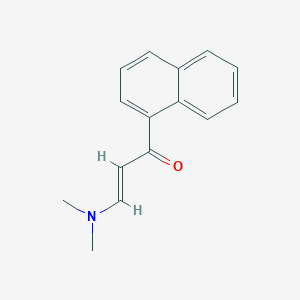

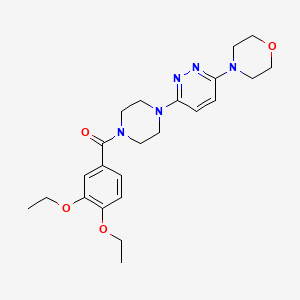

The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a methoxy group, a dichlorophenyl group, and a fluorophenyl group . Pyrazoles are heterocyclic compounds that have been the focus of many studies due to their confirmed biological and pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring, in particular, is a nitrogen-containing heterocyclic ring that can participate in various chemical reactions .Chemical Reactions Analysis

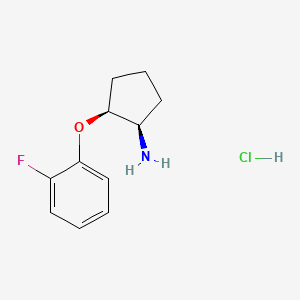

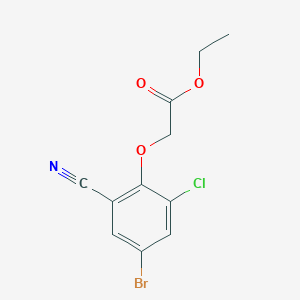

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the methoxy group could undergo substitution reactions, and the pyrazole ring could participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy group and the halogenated phenyl groups could impact its solubility .Scientific Research Applications

Comprehensive Analysis of [3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone Applications

The compound “[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone” exhibits a range of applications in scientific research due to its structural characteristics. Below is a detailed analysis of its unique applications across various fields:

Antileishmanial Activity

Pyrazole-bearing compounds: have demonstrated significant antileishmanial properties. The compound could potentially be synthesized and structurally verified through techniques such as FTIR and 1H NMR . It may exhibit high activity against Leishmania aethiopica , a clinical isolate responsible for leishmaniasis .

Antimalarial Efficacy

Similarly, these compounds have shown promising antimalarial effects. They could be evaluated in vivo against Plasmodium berghei infected mice, potentially offering substantial suppression rates and serving as a pharmacophore for developing safe and effective antimalarial agents .

Molecular Docking Studies

The compound’s efficacy in antileishmanial and antimalarial activities can be further justified through molecular docking studies . These studies can help in understanding the interaction of the compound with specific proteins, such as Lm-PTR1 , and rationalize its pharmacological activities .

Pharmacological Effects

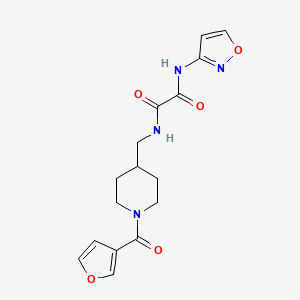

Pyrazole derivatives are known for their diverse pharmacological effects. The compound could be part of a broader study to synthesize various derivatives and screen them for different pharmacological activities, including anti-inflammatory , anticancer , and antioxidant activities .

Antiviral Properties

The structural analogs of this compound could be investigated for their antiviral activities. They might show inhibitory effects against a range of RNA and DNA viruses, which could be crucial in the development of new antiviral drugs .

Biological Potential in Medicinal Chemistry

The compound could serve as a key scaffold in medicinal chemistry, contributing to the synthesis of derivatives with a wide range of biological activities. Its indole nucleus might bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents .

Inhibitor of Kinases

Derivatives of the compound could act as inhibitors of certain kinases, such as Bruton Kinase (BTK) . This is particularly relevant for B-cell-driven malignancies, where the compound could serve as a therapeutic target .

Drug Resistance Studies

Given the rise of drug-resistant strains of pathogens like Plasmodium falciparum , the compound could be pivotal in studying the mechanisms of resistance and developing strategies to overcome them. It could contribute to the synthesis of new compounds that retain efficacy against resistant strains .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazoline derivatives, have been found to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, affecting normal nerve pulse transmission .

Mode of Action

For instance, similar compounds have been shown to reduce the activity of AchE, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Related compounds have been shown to affect pathways involving reactive oxygen species (ros) and lipid peroxidation . These compounds increase dramatically under cellular damage, and their overexpression has been linked to disease development .

Result of Action

Related compounds have been shown to cause changes at the cellular level, such as increased levels of malondialdehyde (mda), a biomarker for oxidative injury .

Future Directions

properties

IUPAC Name |

[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2FN2O2/c24-18-6-1-17(21(25)13-18)14-30-20-9-4-15(5-10-20)22-11-12-28(27-22)23(29)16-2-7-19(26)8-3-16/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRVWEFHWMMSIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2)C(=O)C3=CC=C(C=C3)F)OCC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2972929.png)

![5-((4-Hydroxypiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2972933.png)

![2-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2972934.png)

![5-[Benzyl(methyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2972935.png)

![4-acetyl-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2972937.png)

![3-isopentyl-1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972946.png)